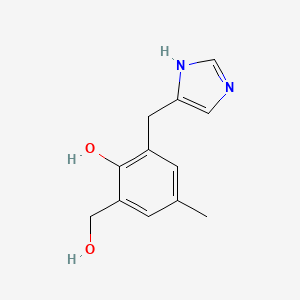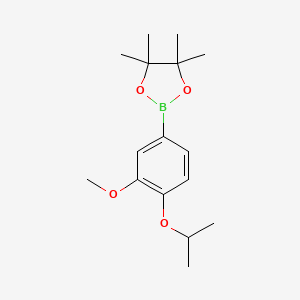
4-Isopropoxy-3-methoxyphenylboronic acid, pinacol ester
Overview
Description
“4-Isopropoxy-3-methoxyphenylboronic acid, pinacol ester” is a chemical compound with the CAS Number: 1163700-41-1 . It has a molecular weight of 292.18 . The IUPAC name for this compound is 2-(4-isopropoxy-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, it’s known that pinacol boronic esters are highly valuable building blocks in organic synthesis . They are used in various reactions, including the Suzuki–Miyaura coupling .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C16H25BO4/c1-11(2)19-13-9-8-12(10-14(13)18-7)17-20-15(3,4)16(5,6)21-17/h8-11H,1-7H3 .Chemical Reactions Analysis
Pinacol boronic esters, such as “this compound”, are used in the Suzuki–Miyaura coupling . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Mechanism of Action
The mechanism of action of 4-Isopropoxy-3-methoxyphenylboronic acid, pinacol ester is not fully understood, but it is believed to involve the interaction of the boronic acid group with various biological molecules such as enzymes and receptors. This interaction leads to the formation of reversible covalent bonds, which can modulate the activity of these molecules.
Biochemical and Physiological Effects
This compound has been found to exhibit interesting biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of various enzymes such as proteases and kinases, which are involved in various biological processes such as protein degradation and cell signaling. In addition, this compound has been found to exhibit interesting physiological effects such as anti-inflammatory and analgesic properties.
Advantages and Limitations for Lab Experiments
4-Isopropoxy-3-methoxyphenylboronic acid, pinacol ester has several advantages and limitations for lab experiments. One of the main advantages of this compound is its versatility as a building block for synthesizing various organic compounds. In addition, this compound is relatively easy to synthesize and purify, which makes it an attractive option for researchers. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future research directions for 4-Isopropoxy-3-methoxyphenylboronic acid, pinacol ester. One of the main directions is the synthesis of novel biaryl compounds using this compound as a building block. These compounds can be evaluated for their biological activities and potential therapeutic applications. Another direction is the development of new synthetic methods for this compound, which can improve its efficiency and reduce its potential toxicity.
Conclusion
In conclusion, this compound is a unique and versatile compound that has gained significant attention in the field of scientific research. This compound has several potential applications in various fields such as organic chemistry, materials science, and medicinal chemistry. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Scientific Research Applications
4-Isopropoxy-3-methoxyphenylboronic acid, pinacol ester has been widely used in scientific research due to its potential applications in various fields such as organic chemistry, materials science, and medicinal chemistry. This compound is commonly used as a building block for synthesizing various organic compounds such as biaryl compounds, which have been found to exhibit interesting biological activities such as anticancer and antibacterial properties.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P351 (Rinse with water), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
2-(3-methoxy-4-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO4/c1-11(2)19-13-9-8-12(10-14(13)18-7)17-20-15(3,4)16(5,6)21-17/h8-11H,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMKQTJXBVWOQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC(C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2-Dimethyl-2H-pyrano[2,3-c]pyridine](/img/structure/B3346173.png)
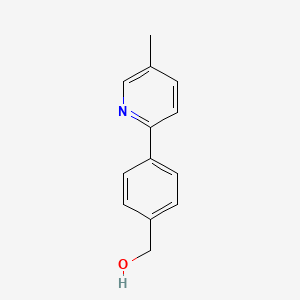
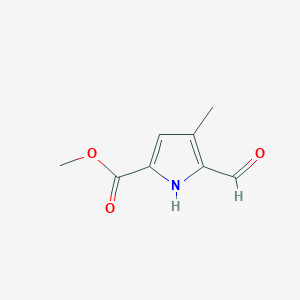

![1-(Oxazolo[4,5-b]pyridin-2-yl)cyclopropanamine](/img/structure/B3346210.png)
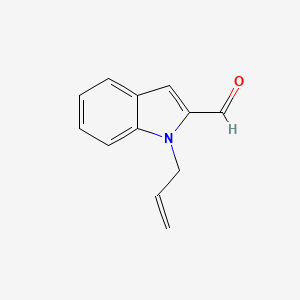
![4-[(2-Fluorophenyl)methyl]piperazine-2,6-dione](/img/structure/B3346224.png)
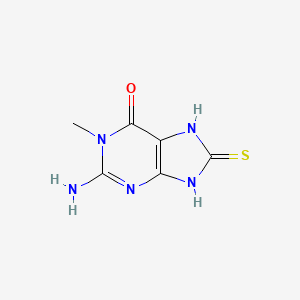

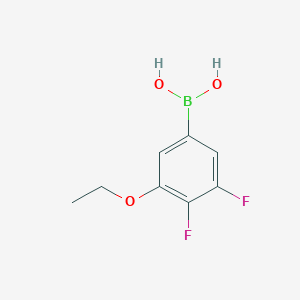
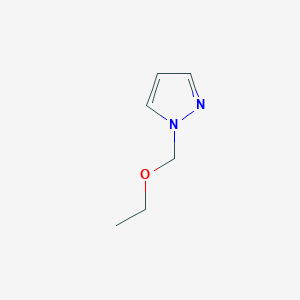
![3-Fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B3346262.png)
![8-phenylpyrido[3,4-d]pyridazin-5(6H)-one](/img/structure/B3346268.png)
